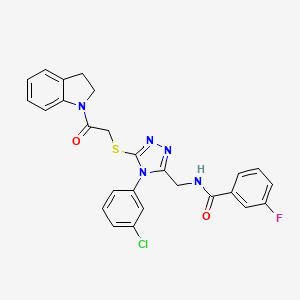

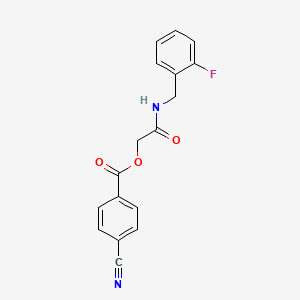

(3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid, also known as BDPAA, is a compound belonging to the class of pyrimidine derivatives. It is an organic compound that has been studied for its potential applications in the field of medicinal chemistry. BDPAA is a water-soluble compound that can be synthesized using several different methods. In recent years, this compound has been the focus of extensive research due to its potential uses in the development of new pharmaceuticals and therapeutic agents.

科学的研究の応用

Synthesis and Structural Studies

- A novel α-{[(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1-2H-yl)acetyl]amino}benzylpropanoic acid was synthesized using the carbodiimide method. This study is significant for understanding the chemical properties and potential applications of related compounds (Wang Wei-dong, 2008).

Enzyme Selectivity and Drug Design

- Research on 3-benzyluracil-1-acetic acids revealed their selectivity towards human enzymes aldose reductase (AR) and AKR1B10, which are significant in diabetes, inflammatory disorders, and cancer. This highlights the potential of these compounds in targeted drug design (F. Ruiz et al., 2015).

Antitumor Activities

- A study on the synthesis of related compounds showed selective anti-tumor activities, suggesting potential for further exploration in cancer treatment research (Xiong Jing, 2011).

Antinociceptive Activity

- Research into derivatives of similar compounds revealed antinociceptive activity, which could be valuable in pain management and related pharmacological studies (S. Nacak et al., 1999).

Therapeutic Applications in Diabetes and Cancer

- The selective inhibition of closely related human enzymes using a common scaffold from compounds related to (3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid demonstrates their therapeutic potential in diabetes and cancer treatment (J. Hegemann et al., 2015).

Aldose Reductase Inhibitors

- A series of 2,4-dioxo-thienopyrimidin-1-acetic acids were evaluated as aldose reductase inhibitors, indicating potential applications in managing diabetic complications (K. Ogawva et al., 1993).

Antibacterial Activity

- Some compounds synthesized from related structures showed significant antibacterial activity against various strains, suggesting potential in developing new antibacterial agents (Naveen Kadian et al., 2012).

Antioxidant Activity

- Studies on synthesized coumarins related to this compound revealed their antioxidant activity, which could be significant in oxidative stress-related disorders (A. Kadhum et al., 2011).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid involves the condensation of benzylamine with ethyl acetoacetate to form 3-benzyl-4,6-dioxoheptanoic acid ethyl ester, which is then cyclized with urea to form the target compound.", "Starting Materials": ["Benzylamine", "Ethyl acetoacetate", "Urea"], "Reaction": [ "Step 1: Benzylamine is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-benzyl-4,6-dioxoheptanoic acid ethyl ester.", "Step 2: The resulting ester is then cyclized with urea in the presence of a catalyst such as potassium carbonate to form (3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic acid.", "Step 3: The product is then purified by recrystallization or chromatography to obtain the final compound in pure form." ] } | |

CAS番号 |

872319-74-9 |

分子式 |

C13H12N2O4 |

分子量 |

260.249 |

IUPAC名 |

2-(3-benzyl-2,6-dioxopyrimidin-1-yl)acetic acid |

InChI |

InChI=1S/C13H12N2O4/c16-11-6-7-14(8-10-4-2-1-3-5-10)13(19)15(11)9-12(17)18/h1-7H,8-9H2,(H,17,18) |

InChIキー |

PQBLANAHRBTMJR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN2C=CC(=O)N(C2=O)CC(=O)O |

溶解性 |

soluble |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2479524.png)

![1-[2-(4-Propan-2-ylphenyl)cyclopropyl]ethanone](/img/structure/B2479526.png)

![Tert-butyl 4-{[(4-methylidenecyclohexyl)carbamoyl]methyl}piperidine-1-carboxylate](/img/structure/B2479527.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2479534.png)

![N-(2-methoxy-5-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2479537.png)

![N'-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide](/img/structure/B2479541.png)

![1-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone](/img/structure/B2479545.png)